5-ethyl-4-methyl-3-(trifluoromethyl)-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene-10,13-dione
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and rings. It has a pyrido-thieno-diazepine core, which is a fused ring system containing nitrogen (pyrido and diazepine) and sulfur (thieno). The molecule also contains ethyl, methyl, and trifluoromethyl substituents .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen and sulfur atoms in the ring system, as well as the fluorine atoms in the trifluoromethyl group, would likely have a significant impact on the compound’s electronic structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups and overall structure. The nitrogen atoms in the diazepine ring and the sulfur atom in the thieno ring could potentially act as nucleophiles in certain reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and stability .Scientific Research Applications
Synthesis and Derivative Formation
Novel Derivative Synthesis : Efficient synthesis of novel 2,4-disubstituted derivatives of the compound, including 3H-pyrido[3,2-e][1,4]diazepin-5-ones and 3H-pyrido[2,3-e][1,4]diazepin-5-ones, has been achieved. These syntheses involve condensation with ethyl 2-(benzylamino)acetate or ethyl 2-(4-methoxybenzylamino)acetate, leading to various bis-functionalized 1,4-diazepines in excellent yields. This process offers access to a library of novel bis-functionalized pyrido-1,4-diazepines (El Bouakher et al., 2013).
Pyrido-Diazepine Derivatives : A series of pyrido[3,2-e][1,4]-diazepine-2,5-diones and pyrido[2,3-e][1,4]diazepine-2,5-diones have been synthesized using α-amino acid methyl ester derivatives. These derivatives were also synthesized by peptide coupling of α-amino acid methyl ester derivatives with β-amino acids, indicating potential applications in peptide and protein chemistry (El Bouakher et al., 2011).
Thieno-Diazepine Synthesis : Novel 4-butyl-3,4-dihydro-1H-thieno[2,3-e][1,4]diazepine-2,5-diones have been synthesized, highlighting the compound's versatility in creating diverse diazepine structures. This work underscores its potential in synthesizing various heterocyclic structures (Yang Gui-chun, 2011).
Chemical Reactivity and Modification
Reactivity Studies : Ethyl(Z)-N-(2-amino-1,2-dicyanovinyl)formimidate shows significant reactivity with carbonyl compounds, forming Schiff's base and undergoing intramolecular hydrolysis. This reaction highlights the reactivity potential of related compounds in forming complex heterocyclic structures, such as pyrrolo[4,3-b][1,4]diazepines (M. Joséalves et al., 2000).
Optically Pure Analogues : Syntheses of optically pure 3-(2-thienyl)imidazolidine-2,4-dione and 3,4-dihydro-1H-thieno[2,3-e][1,4]diazepine-2,5-dione analogues demonstrate the compound's utility in creating stereochemically complex structures. These syntheses exploit regioselective ring opening and can yield two libraries in a one-pot process (Brouillette et al., 2009).
Biological Interest and Potential Applications
- HIV-1 Inhibition : Arylpyrido-diazepine and -thiodiazepine derivatives have been identified as potent and highly selective HIV-1 inhibitors. They effectively inhibit HIV-1 replication, including strains resistant to AZT, and show specificity due to interaction with the reverse transcription process (Bellarosa et al., 1996).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-ethyl-4-methyl-3-(trifluoromethyl)-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene-10,13-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2S/c1-3-6-5(2)9(14(15,16)17)8-10-11(23-13(8)19-6)12(22)18-4-7(21)20-10/h3-4H2,1-2H3,(H,18,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDZCABNNTWKOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C2C3=C(C(=O)NCC(=O)N3)SC2=N1)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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